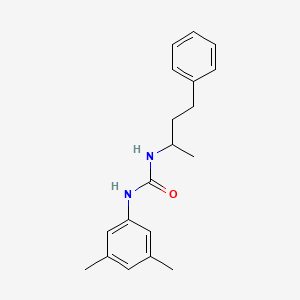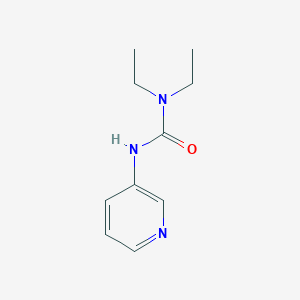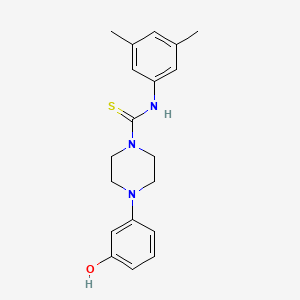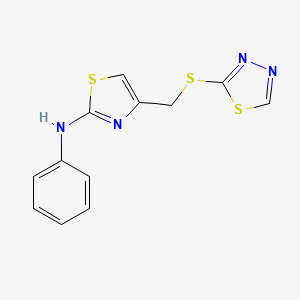![molecular formula C11H12ClNO4 B7461081 Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, also known as MCAAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCAAP is a synthetic compound that can be obtained through a specific synthesis method.
Mechanism of Action
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate exerts its biological effects by inhibiting specific enzymes and proteins involved in various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that regulate gene expression. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, which are involved in the process of programmed cell death. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several advantages and limitations for lab experiments. One of the significant advantages of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate also has excellent anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has not been extensively studied for its potential side effects and toxicity, making it challenging to evaluate its safety for human use.
Future Directions
There are several future directions for the study of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate. One of the significant future directions is to study the potential applications of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate in the treatment of various cancers and inflammatory diseases. Additionally, future studies could focus on evaluating the safety and toxicity of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate for human use. Furthermore, future studies could aim to develop more efficient and cost-effective synthesis methods for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, making it more accessible for scientific research. Finally, future studies could focus on identifying more specific targets for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate, making it a more valuable tool for studying various cellular processes.
Conclusion:
In conclusion, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been extensively studied for its potential applications in cancer research, inflammatory diseases, and bacterial infections. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate exerts its biological effects by inhibiting specific enzymes and proteins involved in various cellular processes. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a valuable tool for scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can be synthesized through a multi-step process that involves several chemical reactions. The synthesis method involves the reaction of 2-chloroacetyl chloride with 4-aminophenol to obtain 2-chloro-N-(4-hydroxyphenyl)acetamide. This intermediate product is then reacted with methyl chloroformate to obtain Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate. The synthesis method for Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate is in the field of cancer research. Studies have shown that Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate has been studied for its potential applications in the treatment of bacterial infections.
properties
IUPAC Name |
methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)7-17-9-4-2-8(3-5-9)13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPAOBKGGZNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)